(3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
SDSUWEAQDKOWRC-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)[C@H](CC(=O)O)N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Hydroxy-5-methoxybenzaldehyde with Amino Acid Derivatives
A common chemical route involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with suitable amino acid derivatives, followed by reduction and hydrolysis steps to yield the target compound.
- Step 1: Condensation of 2-hydroxy-5-methoxybenzaldehyde with an amino acid ester or derivative under controlled pH and temperature conditions.
- Step 2: Reduction of the intermediate Schiff base or imine to stabilize the amino acid backbone.
- Step 3: Hydrolysis of ester groups to liberate the free acid form of (3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid.
This method allows for relatively straightforward synthesis with potential for scale-up and yields high-purity products suitable for biological assays.
Resolution of Chiral Intermediates
To obtain the desired (3S) stereoisomer, chiral resolution techniques are employed. For example, the use of chiral amines or amino alcohols to form diastereomeric salts with intermediates allows selective crystallization and isolation of the (3S) enantiomer.
- The process involves reacting racemic mixtures with chiral resolving agents such as (1S,2S)-threo-2-amino-1-phenyl-1,3-propanediol.
- Subsequent purification steps including recrystallization and washing yield the optically pure compound.
- Acid-base treatment liberates the free amino acid from the salt form.
This approach is crucial for ensuring the stereochemical integrity required for biological activity.
Use of Common Reagents in Chemical Transformations
- Oxidation: Potassium permanganate is employed for selective oxidation reactions on the aromatic ring or side chains.
- Reduction: Lithium aluminum hydride (LiAlH4) is used for reducing imine intermediates or ester groups to corresponding alcohols or acids.
These reagents enable fine-tuning of functional groups during synthesis.
Enzymatic Synthesis
Enzymatic synthesis leverages specific amino acid biosynthetic enzymes or engineered biocatalysts to catalyze the formation of this compound from precursor molecules.
- Enzymes provide high stereoselectivity, ensuring the (3S) configuration without the need for chiral resolution.
- Reaction conditions are typically milder and more environmentally friendly compared to chemical methods.
- This method is particularly useful for producing compounds for pharmaceutical research where stereochemical purity is paramount.
Asymmetric Synthesis Techniques
Asymmetric synthesis strategies involve the use of chiral catalysts or auxiliaries to induce the desired stereochemistry during the formation of the amino acid backbone.
- Catalytic asymmetric hydrogenation or addition reactions introduce the amino group with control over the stereocenter.
- Chiral ligands or organocatalysts are employed to guide the formation of the (3S) enantiomer.
- Purification by chromatographic methods ensures high enantiomeric excess.
These techniques are essential for efficient, scalable production of the compound with defined stereochemistry.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chemical Condensation & Hydrolysis | Condensation of 2-hydroxy-5-methoxybenzaldehyde with amino acid derivatives; reduction and hydrolysis steps | Straightforward, scalable, high purity | Requires chiral resolution for stereochemistry |
| Chiral Resolution of Intermediates | Formation of diastereomeric salts with chiral amines; recrystallization | High stereochemical purity | Multi-step, time-consuming |
| Enzymatic Synthesis | Use of biosynthetic enzymes for amino acid formation | High stereoselectivity, mild conditions | Enzyme availability and cost |
| Asymmetric Catalysis | Chiral catalysts or auxiliaries induce stereochemistry | Efficient stereocontrol, scalable | Requires specialized catalysts |
Research Findings and Notes
- The compound’s synthesis is closely related to phenylalanine derivatives but requires specific substitution patterns (hydroxy at position 2 and methoxy at position 5 on the phenyl ring).
- Purity and stereochemistry are critical due to the compound’s role in neurotransmitter modulation and potential pharmacological effects.
- Chemical synthesis remains the most common approach in laboratories, while enzymatic and asymmetric methods are gaining traction for pharmaceutical-grade production.
- Ongoing research focuses on optimizing yields, reducing steps, and improving stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amines.
Scientific Research Applications
Pharmaceutical Development
Neurotransmitter Modulation
The compound is believed to modulate neurotransmitter systems, particularly serotonin and dopamine levels. This modulation is crucial for developing treatments for neurological disorders such as depression and anxiety. Studies indicate that compounds with similar structures can influence synaptic transmission, making (3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid a candidate for further pharmacological exploration.
Antioxidant Activity
The presence of the hydroxy group suggests significant antioxidant properties. Research has shown that it can scavenge free radicals and reduce oxidative stress in biological systems, which is vital for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties, which could be beneficial in developing treatments for inflammatory conditions. The dual role as both an amino acid and a bioactive compound may provide unique pharmacological effects not observed in other similar compounds.
Nutraceutical Applications
Dietary Supplements
Given its potential cognitive-enhancing effects, this compound could be utilized in dietary supplements aimed at improving cognitive function or reducing inflammation. The antioxidant properties may also contribute to overall health benefits, making it suitable for inclusion in nutraceutical products.
Research Tool
Biochemical Studies
This compound can serve as a valuable tool in biochemical research to study amino acid metabolism and neurotransmitter dynamics. Investigating its interactions with various biological targets is essential for understanding its pharmacological potential.
Table 1: Comparison of Structural Similarities
| Compound Name | Structural Features | Role in Neurotransmission |
|---|---|---|
| L-Tyrosine | Aromatic ring, amino group | Precursor for neurotransmitters like dopamine |
| L-DOPA | Hydroxylated aromatic ring | Directly involved in dopamine synthesis |
| 5-Hydroxytryptophan | Indole structure, amino group | Precursor for serotonin synthesis |
| This compound | Methoxy substitution on phenyl ring | Potential dual role as an amino acid and bioactive compound |
Case Study 1: Neurotransmitter Interaction
Research conducted on the effects of this compound on neurotransmitter levels demonstrated its ability to increase serotonin levels in vitro. This finding supports its potential use in treating mood disorders.
Case Study 2: Antioxidant Efficacy
In a study assessing the antioxidant capacity of this compound, results indicated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to untreated controls. This suggests its potential application in formulations aimed at reducing oxidative damage.
Case Study 3: Anti-inflammatory Properties
A preliminary investigation into the anti-inflammatory effects showed that this compound reduced pro-inflammatory cytokine production in macrophages, indicating its therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s closest analogs differ in substituent positions, functional groups, or stereochemistry. These variations significantly impact physicochemical properties, bioavailability, and bioactivity.
Structural and Functional Comparison
Table 1: Key Structural Analogs and Their Features
Substituent Effects on Properties
Chlorine substitution (e.g., 3-chlorophenyl analog) increases acidity (pKa ~2-3) compared to methoxy or hydroxy groups, altering ionization and membrane permeability .
Methyl groups (e.g., 2,3-dimethylphenyl analog) increase lipophilicity (logP ~1.5–2.0), favoring passive diffusion but risking metabolic oxidation .
Stereochemical Influence :
Pharmacological Implications
- Antimicrobial Potential: Analogs with electron-withdrawing groups (e.g., Cl) or aromatic substituents (e.g., thiazole derivatives) show antimycobacterial activity . The target compound’s -OH and -OCH₃ groups may interact with bacterial enzymes via hydrogen bonding or π-stacking.
Biological Activity
(3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, a derivative of phenylalanine, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes:
- An amino group
- A hydroxy group
- A methoxy-substituted phenyl moiety
These features contribute to its biological activity, particularly in neurotransmitter modulation and antioxidant properties.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine. Its structural similarity to other amino acids involved in neurotransmission suggests it could act as a modulator in synaptic transmission processes.
Antioxidant Properties
The presence of the hydroxy group in the compound is associated with potential antioxidant activity. This property may help mitigate oxidative stress, which is linked to various neurodegenerative diseases and other health conditions.
Pharmacological Effects
Preliminary studies have shown that this compound exhibits anti-inflammatory and analgesic properties. These effects make it a candidate for further pharmacological research aimed at developing new therapeutic agents.
Receptor Binding Studies
Investigations into how this compound binds to neurotransmitter receptors are crucial. Such studies can elucidate its role in modulating synaptic transmission and provide insights into its potential therapeutic mechanisms.
Enzyme Inhibition Assays
Research has focused on evaluating the compound's effects on enzymes involved in metabolic pathways. This could reveal important information regarding its therapeutic applications, especially in conditions related to metabolic dysregulation.
Cellular Response Studies
Studies assessing cellular responses to this compound have indicated its potential effects on cell signaling and proliferation. These effects are significant for understanding how the compound might influence various biological processes at the cellular level.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| L-Tyrosine | Aromatic ring, amino group | Precursor for neurotransmitters like dopamine |
| L-DOPA | Hydroxylated aromatic ring | Directly involved in dopamine synthesis |
| 5-Hydroxytryptophan | Indole structure, amino group | Precursor for serotonin synthesis |
The unique methoxy substitution on the phenyl ring of this compound may provide distinct pharmacological effects not observed in other similar compounds.
Potential Applications
The biological activity of this compound suggests several potential applications:
- Neuroprotective Agents : Due to its antioxidant and neurotransmitter-modulating properties.
- Anti-inflammatory Drugs : Leveraging its analgesic effects for pain management.
- Therapeutics for Neurodegenerative Diseases : Targeting oxidative stress and neurotransmitter imbalances.
Q & A
Basic: What are the optimal synthetic routes for (3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid?
Methodological Answer:
A three-step synthesis is commonly employed:
Condensation : React 2-hydroxy-5-methoxybenzaldehyde with a chiral glycine equivalent (e.g., (S)-tert-butylsulfinamide) in ethanol under reflux to form an imine intermediate (yields: 80–88%) .
Reduction : Use NaBHCN in methanol at 0°C to room temperature to stereoselectively reduce the imine to the amine (yields: 85–90%) .
Deprotection : Remove protecting groups (e.g., tert-butyloxycarbonyl, Boc) via acid hydrolysis (conc. HCl, reflux) to yield the free amino acid (yields: 70–75%) .
Critical Note : Chiral auxiliary selection (e.g., Ellman’s sulfinamide) is crucial for stereochemical control.
Basic: How can stereochemical purity be confirmed for this compound?
Methodological Answer:
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC-3) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Retention time and peak symmetry validate enantiopurity .
- X-ray Crystallography : Resolve the crystal structure to confirm the (3S) configuration. Heavy atoms (e.g., iodine derivatives) enhance diffraction quality .
- Optical Rotation : Compare experimental [α] values with literature data (e.g., PubChem entries for analogous compounds) .
Advanced: How does the substitution pattern on the phenyl ring influence bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Hydroxy Group Position : 2-hydroxy substitution (vs. 4-hydroxy in analogs) enhances hydrogen bonding with target enzymes (e.g., tyrosine phosphatase inhibitors) .
- Methoxy Group : 5-methoxy improves lipophilicity, impacting membrane permeability (logP ~1.2 vs. ~0.8 for non-methoxy analogs) .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) at position 4 of the phenyl ring reduce antimycobacterial activity by 30–40% compared to H or CH .
Advanced: What spectroscopic techniques best characterize this compound?
Methodological Answer:
- H NMR : Key signals include:
- HRMS : Exact mass calculated for CHNO: [M+H] = 240.0871. Deviation >5 ppm suggests impurities .
- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm) and amine (3300–3500 cm) functionalities .
Data Contradiction: How to resolve discrepancies in reported biological activities?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters ionization of the carboxylic acid group, affecting enzyme binding. Standardize buffers (e.g., PBS pH 7.2) .
- Structural Analogs : Compare activities of (3S)-isomers with (3R)-isomers (e.g., BenchChem’s (3R)-analog shows 50% lower inhibition of Aβ42 aggregation) .
- In Vivo vs. In Vitro : Metabolites like 3-(3-hydroxyphenyl)propanoic acid (from gut microbiota) may confound in vivo results. Use isotopic labeling (e.g., C) to track parent compound fate .
Methodological: How to design in vitro assays for enzyme inhibition studies?
Methodological Answer:
- Target Selection : Prioritize enzymes with active-site tyrosine residues (e.g., tyrosine phosphatases) due to the compound’s hydroxy-methoxy motif .
- Kinetic Assays : Use fluorescence resonance energy transfer (FRET) substrates (e.g., DiFMUP for phosphatases). IC values <10 μM indicate high potency .
- Negative Controls : Include (3R)-enantiomers and des-methoxy analogs to isolate substituent effects .
Advanced: What computational strategies predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1YPT for tyrosine phosphatase). The 2-hydroxy group forms H-bonds with Arg47 (ΔG ~-8.5 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
